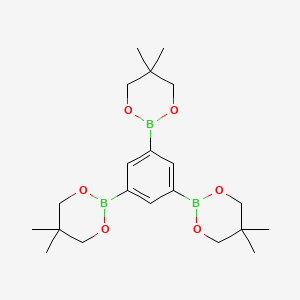
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of three boronic ester groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding boranes.
Substitution: The boronic ester groups can be substituted with other functional groups through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene involves the interaction of its boronic ester groups with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and drug delivery. The boronic ester groups can also participate in coordination chemistry, forming stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with different substituents on the boronic ester groups.
1,3,5-Tris(1-imidazolyl)benzene: Contains imidazole groups instead of boronic esters.
1,3,5-Tris(diphenylamino)benzene: Features diphenylamino groups instead of boronic esters.
Uniqueness
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is unique due to its specific boronic ester groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Eigenschaften
Molekularformel |
C21H33B3O6 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
2-[3,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H33B3O6/c1-19(2)10-25-22(26-11-19)16-7-17(23-27-12-20(3,4)13-28-23)9-18(8-16)24-29-14-21(5,6)15-30-24/h7-9H,10-15H2,1-6H3 |
InChI-Schlüssel |
OPIMIGZFGLGBQL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)B3OCC(CO3)(C)C)B4OCC(CO4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


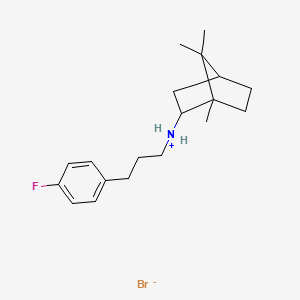
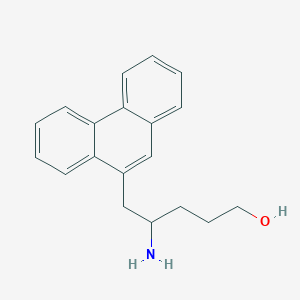
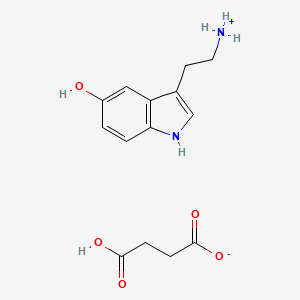






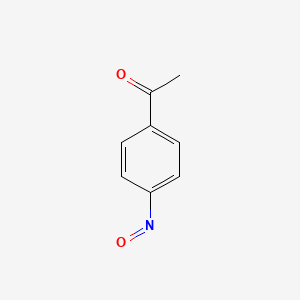
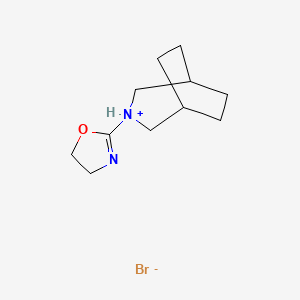
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
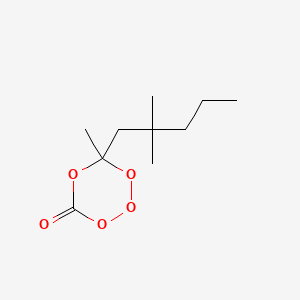
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
